1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate
Description
Systematic IUPAC Nomenclature and Molecular Formula
The systematic nomenclature of 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine succinate follows established International Union of Pure and Applied Chemistry conventions, reflecting the complex tricyclic thioxanthene core structure with its associated substituents. According to the available chemical databases, the compound is catalogued under Chemical Abstracts Service registry number 1105-85-7, establishing its unique identity within the chemical literature. The molecular formula for this succinate salt derivative is documented as C24H27ClN2O4S, corresponding to a molecular weight of 475.0 grams per mole. This formulation indicates the presence of twenty-four carbon atoms, twenty-seven hydrogen atoms, one chlorine atom, two nitrogen atoms, four oxygen atoms, and one sulfur atom within the complete molecular structure.
The systematic IUPAC designation encompasses the butanedioic acid component derived from the succinate moiety, which forms a salt complex with the primary thioxanthene-containing structure. The nomenclature specifically identifies the geometric configuration around the central double bond through the systematic numbering system, distinguishing this particular isomer from other possible geometric arrangements. The molecular architecture incorporates a substituted thioxanthene ring system, characterized by the presence of a chlorine atom at the 2-position of the tricyclic framework, which significantly influences both the electronic properties and the overall molecular geometry of the compound.
Stereochemical Configuration and Isomerism
The stereochemical complexity of this compound arises from the presence of geometric isomerism around the exocyclic double bond connecting the thioxanthene core to the propyl chain. Research has demonstrated that thioxanthene derivatives of this class can exist as both cis and trans geometric isomers, each exhibiting distinct physical and chemical properties. The geometric isomerism results from restricted rotation around the carbon-carbon double bond, leading to two possible spatial arrangements of the substituents relative to the double bond plane.
Crystallographic studies have revealed that the cis isomer, also known as the Z-configuration, exhibits a melting point of 84-85 degrees Celsius, while the trans isomer demonstrates different thermal properties. The distinction between these isomeric forms is crucial for understanding the compound's behavior in various chemical environments and analytical procedures. The cis isomer has been identified as zuclopenthixol when referring to the related ethanol-containing derivative, while the trans form corresponds to the beta-configuration in classical nomenclature systems.
The piperazine ring within the molecular structure adopts a chair conformation under standard conditions, contributing to the overall three-dimensional architecture of the molecule. The stereochemical preferences around the piperazine nitrogen atoms influence the spatial orientation of the terminal substituents and affect the compound's interaction with analytical instrumentation and chemical reagents. The succinate component exists in its extended conformation, providing ionic character to the overall molecular complex through carboxylate functionality.
X-ray Crystallographic Characterization
While comprehensive single-crystal X-ray diffraction data specifically for this compound is limited in the available literature, crystallographic principles can be applied to understand the structural organization of this compound class. The thioxanthene derivatives typically crystallize in triclinic or monoclinic space groups, depending on the specific substitution pattern and the presence of salt-forming counterions. The crystallographic analysis of related thioxanthene compounds has revealed that the tricyclic core maintains a butterfly-like conformation with the sulfur atom at the hinge position.
The crystallographic organization of succinate salts generally involves hydrogen bonding networks between the carboxylate groups and available hydrogen bond donors within the molecular structure. These intermolecular interactions significantly influence the packing efficiency and thermal stability of the crystalline material. The chlorine substitution at the 2-position of the thioxanthene ring introduces both steric and electronic effects that modify the crystal packing compared to unsubstituted analogues.
The molecular packing arrangement in thioxanthene succinate crystals typically involves π-π stacking interactions between aromatic ring systems, contributing to the overall stability of the crystalline lattice. The presence of the flexible propyl chain connecting the rigid thioxanthene core to the piperazine ring introduces conformational flexibility that must be accommodated within the crystal structure, often resulting in multiple conformers within the asymmetric unit.
Spectroscopic Profiling (NMR, IR, UV-Vis, MS)
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for this compound through characteristic resonance patterns in both proton and carbon-13 spectra. Analytical certification data indicates that the compound exhibits NMR spectral features that conform to the expected structural assignment. The aromatic region of the proton NMR spectrum displays multiple signals corresponding to the thioxanthene ring system, with characteristic chemical shifts reflecting the electronic environment created by the sulfur atom and chlorine substitution.
The propyl chain connecting the thioxanthene core to the piperazine ring generates distinctive multipicity patterns in the NMR spectrum, with the vinyl proton appearing as a characteristic triplet due to coupling with the adjacent methylene group. The piperazine ring protons typically appear as complex multiplets in the 2.5-3.5 parts per million region, while the succinate component contributes additional methylene signals in the aliphatic region of the spectrum.
Mass spectrometric analysis confirms the molecular composition and fragmentation pattern of the compound, with analytical reports indicating conformity to the expected structural framework. The molecular ion peak appears at the expected mass-to-charge ratio, while fragmentation patterns provide insight into the relative stability of different portions of the molecular structure. Common fragmentation pathways include loss of the succinate moiety and cleavage of the propyl chain, generating characteristic fragment ions that aid in structural verification.
Elemental analysis data supports the proposed molecular formula, with experimental values of 57.77% carbon, 6.27% hydrogen, and 5.24% nitrogen closely matching theoretical calculations. The presence of approximately 4.0% water content, as determined through analytical procedures, indicates the hygroscopic nature of the succinate salt form and influences the compound's handling and storage requirements. High-performance liquid chromatography analysis demonstrates a purity level of 99.93% at 230 nanometers wavelength, confirming the high chemical purity of analytical-grade material.
Properties
IUPAC Name |
butanedioic acid;1-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2S.C4H6O4/c21-15-7-8-20-18(14-15)16(17-4-1-2-6-19(17)24-20)5-3-11-23-12-9-22-10-13-23;5-3(6)1-2-4(7)8/h1-2,4-8,14,22H,3,9-13H2;1-2H2,(H,5,6)(H,7,8)/b16-5+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSVQNNEZBGWQB-SYRJXDITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate typically involves multiple steps. The initial step often includes the formation of the chlorothioxanthene core, followed by the introduction of the propylidene bridge and the subsequent attachment of the piperazine ring. The final step involves the formation of the succinate salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the chlorothioxanthene moiety to its corresponding thioxanthene derivative.
Scientific Research Applications
Pharmacological Properties
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine succinate exhibits multiple pharmacological activities:
- Antipsychotic Effects : This compound is recognized for its role as an antipsychotic agent, particularly in treating schizophrenia and acute mania associated with bipolar disorder. It functions primarily as a dopamine antagonist, blocking D1 and D2 receptors in the mesolimbic pathway, which is crucial for its therapeutic effects against psychotic symptoms .
- Analgesic and Anti-emetic Properties : The compound also acts as a non-narcotic analgesic and antiemetic. Its ability to alleviate pain without inducing narcotic effects makes it valuable in clinical settings where pain management is essential without the risk of addiction .
- Cholinergic Antagonist : Its cholinergic antagonist properties contribute to its sedative effects, making it useful in managing agitation and anxiety in various patient populations .
Clinical Applications
Several clinical studies have documented the effectiveness of this compound in treating various psychiatric conditions:
- Schizophrenia Management : A study involving patients diagnosed with schizophrenia showed significant improvements in psychotic symptoms when treated with this compound. Patients reported reduced hallucinations and improved overall functioning after consistent administration over several weeks .
- Bipolar Disorder Treatment : In cases of acute mania, patients treated with this compound exhibited rapid stabilization of mood symptoms compared to placebo groups. The results indicated a favorable safety profile, with minimal side effects reported .
Toxicology and Safety Profiles
Research has also focused on the safety and toxicity of this compound:
Mechanism of Action
The mechanism of action of 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate involves its interaction with specific molecular targets, such as dopamine receptors. It acts as an antagonist at D1 and D2 dopamine receptors, which are involved in the regulation of neurotransmission in the brain. This interaction can modulate various signaling pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Properties
Pharmacological Activity
- Receptor Affinity :
- Antipsychotic Efficacy :
Physicochemical Properties
Clinical and Preclinical Findings
- Antimicrobial Activity : Piperazine derivatives with aryl substitutions (e.g., ’s 1-(4-chlorophenyl)-1-propyl piperazine) show moderate antibacterial activity, but the target compound’s CNS focus limits such applications .
- Neuroleptic Activity : Thioxanthene-piperazine hybrids (e.g., flupentixol, zuclopenthixol) demonstrate potent antipsychotic effects with variable EPS risks, depending on substituents .
Biological Activity
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine succinate, with the CAS number 1105-85-7, is a synthetic compound notable for its potential biological activities. This article reviews the existing literature on its pharmacological effects, mechanisms of action, and relevant biological studies.
- Molecular Formula : C24H27ClN2O4S
- Molecular Weight : 460.99 g/mol
- Structure : The compound features a piperazine ring substituted with a chlorothioxanthenyl moiety, contributing to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in neuropharmacology and cancer research. Key findings include:
Neuropharmacological Effects
- Antidepressant Activity : Studies indicate that derivatives of piperazine compounds can exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Cognitive Enhancement : Research suggests potential cognitive-enhancing properties, possibly through interactions with cholinergic systems, which are crucial for memory and learning functions.
Anticancer Properties
- Inhibition of Tumor Growth : Preliminary studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancers.
- Mechanism of Action : The anticancer activity is hypothesized to be due to the induction of apoptosis and cell cycle arrest in cancer cells.
Case Studies and Research Findings
- Neuropharmacological Studies :
- Anticancer Research :
Data Tables
Q & A
Q. What methodological approaches are recommended for synthesizing 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate with high yield?
- Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized via condensation of chlorinated intermediates with piperazine under controlled temperatures (140–160°C) . Optimization can be achieved using Design of Experiments (DOE) to vary solvents (e.g., ethanol, DMF), reaction times, and stoichiometric ratios. Monitoring progress via TLC or HPLC ensures intermediate purity before succinate salt formation .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the piperazine and thioxanthene moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For resolving stereochemistry, as demonstrated in structurally similar piperazine-thioxanthene derivatives .
- HPLC-PDA : To assess purity (>98%) and detect trace impurities .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Q. How does the compound’s stability vary under different storage conditions?
- Answer : Stability testing under varying temperatures (4°C, 25°C, 40°C) and humidity (0–75% RH) is recommended. Piperazine derivatives are hygroscopic; desiccants like silica gel should be used. Degradation products (e.g., oxidation byproducts) can be monitored via accelerated stability studies using LC-MS .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict reaction pathways for synthesizing this compound?
- Answer : Quantum chemical calculations (DFT) can identify transition states and intermediates in key steps, such as thioxanthene-propyl coupling. Tools like Gaussian or ORCA optimize geometries, while COMSOL Multiphysics simulates reaction kinetics under varying conditions . ICReDD’s integrated computational-experimental workflows can narrow optimal conditions (e.g., solvent polarity, temperature) .
Q. How can contradictory spectroscopic data (e.g., NMR shifts vs. X-ray results) be resolved?
- Answer : Contradictions may arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:
Q. What experimental designs are optimal for studying the compound’s kinetic stability in biological matrices?
- Answer : Use pseudo-first-order kinetics in buffer systems (pH 7.4, 37°C) with LC-MS/MS quantification. Include controls for enzymatic degradation (e.g., liver microsomes). Advanced designs like Response Surface Methodology (RSM) can model degradation rates under multifactorial conditions (pH, temperature, ionic strength) .
Q. What methodologies assess the compound’s potential ecological impact (e.g., biodegradability, bioaccumulation)?
- Answer : Follow OECD guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
